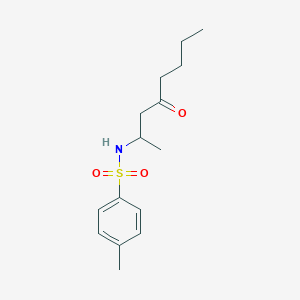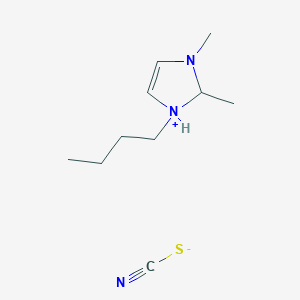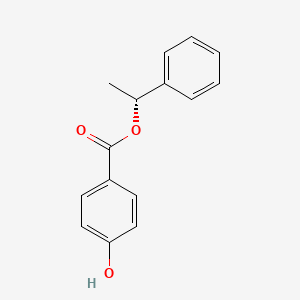
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- is a chemical compound with the molecular formula C14H21NO3S. It belongs to the class of organic compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-oxoheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: New sulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to the inhibition of cell growth and proliferation. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler analog with similar chemical properties but lacking the 1-methyl-3-oxoheptyl group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of the 1-methyl-3-oxoheptyl group.
Benzenesulfonamide, 4-methyl-N-(3-oxopropyl)-: Similar structure but with a shorter alkyl chain.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- is unique due to its specific alkyl chain, which imparts distinct chemical and biological properties. The presence of the 1-methyl-3-oxoheptyl group enhances its ability to interact with biological targets, making it more effective as an enzyme inhibitor and potential therapeutic agent compared to its simpler analogs.
Properties
CAS No. |
654643-35-3 |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methyl-N-(4-oxooctan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-4-5-6-14(17)11-13(3)16-20(18,19)15-9-7-12(2)8-10-15/h7-10,13,16H,4-6,11H2,1-3H3 |
InChI Key |
UPLVOKAUKOVSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)


![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)


![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)

